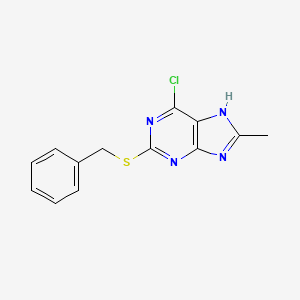
2-(Benzylthio)-6-chloro-8-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylthio)-6-chloro-8-methyl-9H-purine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by the presence of a benzylthio group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 8-position of the purine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-chloro-8-methyl-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The benzylthio group is introduced at the 2-position of the purine ring through a nucleophilic substitution reaction. This is achieved by reacting the purine derivative with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The chlorine atom is introduced at the 6-position using chlorinating agents like thionyl chloride or phosphorus oxychloride.
Methylation: The methyl group is introduced at the 8-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylthio)-6-chloro-8-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorine atom at the 6-position can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated purine derivatives.
Substitution: Amino or thio-substituted purine derivatives.
Applications De Recherche Scientifique
2-(Benzylthio)-6-chloro-8-methyl-9H-purine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: It serves as a probe to study enzyme-substrate interactions and nucleic acid binding.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Benzylthio)-6-chloro-8-methyl-9H-purine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the disruption of DNA and RNA synthesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the incorporation of nucleotides into the growing nucleic acid chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylthio)-6-chloropurine: Lacks the methyl group at the 8-position.
6-Chloro-8-methyl-9H-purine: Lacks the benzylthio group at the 2-position.
2-(Benzylthio)-8-methyl-9H-purine: Lacks the chlorine atom at the 6-position.
Uniqueness
2-(Benzylthio)-6-chloro-8-methyl-9H-purine is unique due to the presence of all three substituents (benzylthio, chlorine, and methyl) on the purine ring. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable tool in various scientific studies and applications.
Propriétés
Formule moléculaire |
C13H11ClN4S |
|---|---|
Poids moléculaire |
290.77 g/mol |
Nom IUPAC |
2-benzylsulfanyl-6-chloro-8-methyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4S/c1-8-15-10-11(14)17-13(18-12(10)16-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,15,16,17,18) |
Clé InChI |
SYUSEOOFZUPRBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=NC(=N2)SCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
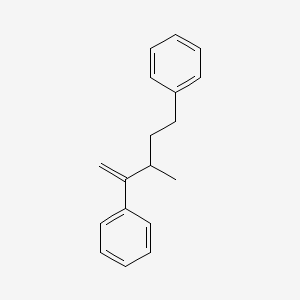

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
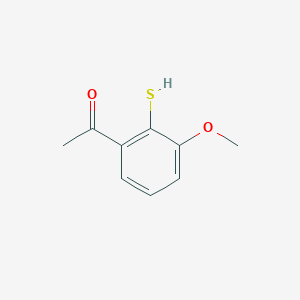

![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)
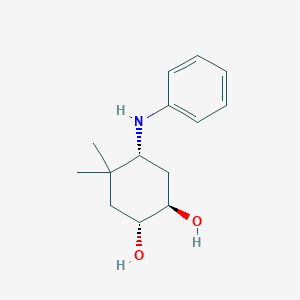
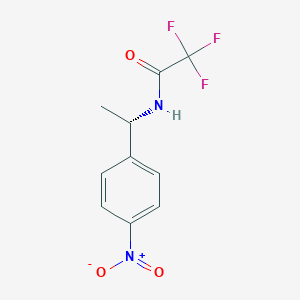

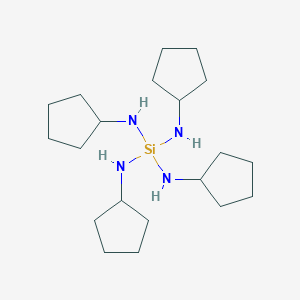
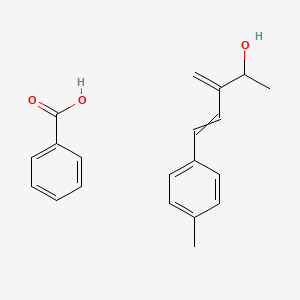
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
